molecular formula C12H14N4O B2384070 4-(1H-imidazol-1-yl)-N-propylpicolinamide CAS No. 1421508-29-3

4-(1H-imidazol-1-yl)-N-propylpicolinamide

Cat. No.: B2384070
CAS No.: 1421508-29-3
M. Wt: 230.271
InChI Key: MNXDJOPVXONSTH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole ring is a planar five-membered ring, which includes two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and makes it a versatile moiety in chemical reactions .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions, thanks to the presence of the nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .


Physical and Chemical Properties Analysis

Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms and the polarity they introduce . The specific physical and chemical properties of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Biological Activity

Imidazole derivatives are pivotal in the development of new therapeutic agents due to their prominent role in the synthesis of biologically active molecules. For instance, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a compound closely related to the one , has been highlighted for its significance in generating novel 3-phenyl-1H-pyrazole derivatives. These compounds have shown potential in cancer treatment, demonstrating the critical role of imidazole derivatives in medicinal chemistry. The study optimized the synthetic method for these derivatives, emphasizing their importance in the development of antitumor therapies (Xiong et al., 2018).

Catalysis and Chemical Transformations

Imidazole compounds, including derivatives like 4,7-Dimethoxy-1,10-phenanthroline, serve as efficient ligands in catalytic processes, such as the copper-catalyzed N-arylation of imidazoles. These reactions are fundamental in organic synthesis, allowing for the creation of complex molecules with potential biological activities. The versatility of imidazole derivatives in catalysis underscores their utility in facilitating chemical transformations that are crucial in pharmaceutical development (Altman & Buchwald, 2006).

Sensing and Detection

Imidazole derivatives also find applications in the development of fluorescent probes for detecting ions and molecules. For example, the design and synthesis of novel ESIPT-based fluorescent probes incorporating imidazole frameworks have demonstrated high selectivity and sensitivity towards Cu2+, showcasing their potential in bioimaging and environmental monitoring. Such applications highlight the adaptability of imidazole derivatives in creating sensitive detection systems for various analytes (Huang et al., 2015).

Drug Design and Development

The structural uniqueness of the imidazole ring makes it a valuable scaffold in drug design, offering a broad range of biological activities. Imidazole-based compounds are extensively studied for their therapeutic potential, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. Their ability to interact with enzymes and receptors through various weak interactions allows for the development of highly potent medicinal agents with diverse therapeutic applications (Zhang et al., 2014).

Safety and Hazards

Safety and hazards associated with imidazole derivatives can vary widely depending on their specific structure. Some imidazole compounds may cause skin and eye irritation, and may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole compound and the biomolecules it interacts with .

Cellular Effects

Imidazole compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of imidazole compounds can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on imidazole compounds can reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazole compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Imidazole compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-imidazol-1-yl-N-propylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDJOPVXONSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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